Atenolol beta-D-Glucuronide is a conjugate formed from atenolol, a selective beta-1 adrenergic receptor antagonist used primarily in treating hypertension and angina pectoris. The compound is produced through glucuronidation, a key phase II metabolic pathway that enhances the solubility and excretion of drugs from the body. This glucuronide conjugate is significant for its role in the pharmacokinetics of atenolol, facilitating its elimination and impacting its therapeutic efficacy .
The synthesis of Atenolol beta-D-Glucuronide can be achieved through two primary methods:
For industrial production, recombinant UDP-glucuronosyltransferase is often employed to facilitate large-scale synthesis. The reaction conditions are optimized for high yield, followed by purification steps such as chromatography to isolate Atenolol beta-D-Glucuronide from unreacted starting materials and by-products.
Atenolol beta-D-Glucuronide has a complex molecular structure resulting from the conjugation of atenolol with glucuronic acid. Its molecular formula is , indicating it contains multiple functional groups characteristic of both components.
Atenolol beta-D-Glucuronide primarily participates in hydrolysis and further conjugation reactions:
Common reagents involved include:
These reactions are critical for understanding the metabolism of atenolol and its pharmacokinetic behavior in humans .
The pharmacological effects of Atenolol beta-D-Glucuronide are primarily mediated through its parent compound, atenolol. Atenolol selectively binds to beta-1 adrenergic receptors in cardiac tissue, inhibiting catecholamine action, which results in decreased heart rate and myocardial contractility. Although Atenolol beta-D-Glucuronide itself does not exhibit significant pharmacological activity, it plays an essential role in enhancing the elimination of atenolol from the body .
Atenolol beta-D-Glucuronide is typically a white to off-white solid at room temperature. Its solubility in water is significantly enhanced due to the glucuronide moiety, which facilitates renal excretion.
Key chemical properties include:
Atenolol beta-D-Glucuronide has several important applications in scientific research:
These applications highlight its relevance in both clinical settings and pharmaceutical research, contributing to a deeper understanding of drug metabolism and efficacy.
Atenolol beta-D-Glucuronide is systematically named as (2S,3S,4S,5R,6R)-6-[1-[4-(2-Amino-2-oxoethyl)phenoxy]-3-(isopropylamino)propan-2-yl]oxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid. This nomenclature reflects three key aspects:
Table 1: Structural Identifiers of Atenolol beta-D-Glucuronide
| Property | Value |
|---|---|
| IUPAC Name | (2S,3S,4S,5R,6R)-6-((1-(4-(2-Amino-2-oxoethyl)phenoxy)-3-(isopropylamino)propan-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
| CAS Number | 889359-84-6 |
| SMILES | CC(C)NCC(COC1=CC=C(CC(N)=O)C=C1)O[C@H]2C@@HO |
| InChIKey | TUFRIQODZMVHRP-RLYWBOKJSA-N |
Table 2: Structural and Metabolic Comparison with Atenolol
| Property | Atenolol beta-D-Glucuronide | Atenolol |
|---|---|---|
| Molecular Formula | C₂₀H₃₀N₂O₉ | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 442.46 g/mol | 266.34 g/mol |
| Key Functional Groups | Glucuronopyranosiduronic acid, amide | Secondary alcohol, amide |
| Metabolic Role | Phase II metabolite (direct elimination) | Parent drug (minimal hepatic metabolism) |
| Solubility | DMSO/methanol-soluble; low aqueous solubility | Higher aqueous solubility |
| Bioactivity | Pharmacologically inactive | Selective β₁-adrenergic antagonist |
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5